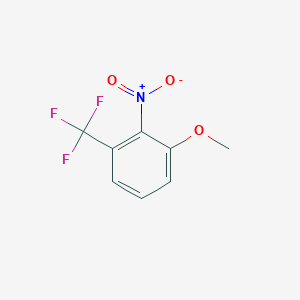

2-Nitro-3-(trifluoromethyl)anisole

Description

Properties

Molecular Formula |

C8H6F3NO3 |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

1-methoxy-2-nitro-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H6F3NO3/c1-15-6-4-2-3-5(8(9,10)11)7(6)12(13)14/h2-4H,1H3 |

InChI Key |

WZSSGCDNGQBNSY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-methoxy-2-nitro-3-(trifluoromethyl)benzene typically involves nitration and trifluoromethylation reactions. One common method includes the nitration of 1-methoxy-3-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methoxy-2-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium chloride, copper chloride, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-2-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methoxy-2-nitro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can affect various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, based on evidence from diverse sources:

Key Comparative Analysis

Electronic and Steric Effects

- Nitro and CF₃ Positioning : The ortho-nitro and meta-CF₃ groups in 2-nitro-3-(trifluoromethyl)anisole create strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to 3-fluoro-2-nitroanisole (). The CF₃ group’s steric bulk further modulates reaction pathways, as seen in analogs like 3-nitro-5-(trifluoromethyl)benzonitrile, where the nitrile group increases polarity .

- Methoxy Group Influence: The para-methoxy group in anisole derivatives stabilizes intermediates via resonance, though notes that anisole as a solvent can reduce yields in Grignard reactions due to competing side reactions.

Stability and Commercial Viability

- 5-Nitro-2-(trifluoromethyl)benzoic acid () is priced at ¥15,500/g (>97% purity), reflecting the challenges in synthesizing nitro-CF₃ derivatives. In contrast, 3-nitro-5-(trifluoromethyl)benzonitrile is more affordable (¥3,400/g for 5g), likely due to simpler purification processes .

Biological Activity

2-Nitro-3-(trifluoromethyl)anisole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antitumor properties and enzyme inhibition. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The chemical formula for 2-Nitro-3-(trifluoromethyl)anisole is C₈H₅F₃N₂O₃. Its structure features a nitro group and a trifluoromethyl group attached to an anisole framework, which is known to influence its reactivity and biological interactions.

Synthesis

The synthesis of 2-Nitro-3-(trifluoromethyl)anisole typically involves electrophilic aromatic substitution reactions, where the trifluoromethyl group can be introduced via various methods, including radical pathways or using specialized reagents for trifluoromethoxylation. These methods are critical for producing compounds with specific biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various derivatives related to 2-Nitro-3-(trifluoromethyl)anisole. In vitro assays have demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines, including:

- Liver Cancer (HePG2)

- Colon Cancer (HCT-116)

- Breast Cancer (MCF-7)

- Prostate Cancer (PC3)

- Cervical Cancer (HeLa)

The most potent derivatives showed IC₅₀ values ranging from 5.13 to 17.95 μM, indicating strong antitumor activity compared to standard chemotherapeutics like doxorubicin and celecoxib .

| Compound | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| 4a | 5.13 | COX-2 |

| 4b | 6.72 | TNF-α |

| 7b | 17.95 | PDE4B |

This table summarizes the inhibitory effects of selected derivatives on key enzymes involved in inflammatory pathways, which are often upregulated in cancer.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of several enzymes critical in inflammatory processes:

- Cyclooxygenase-2 (COX-2) : Inhibition of COX-2 is significant due to its role in inflammation and cancer progression.

- Phosphodiesterase 4B (PDE4B) : This enzyme is involved in the regulation of inflammatory responses.

- Tumor Necrosis Factor-alpha (TNF-α) : A key cytokine in systemic inflammation.

Inhibitory concentrations for COX-2 ranged from IC₅₀ values of 1.08 to 1.88 μM, demonstrating competitive efficacy against established inhibitors like celecoxib .

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions between 2-Nitro-3-(trifluoromethyl)anisole derivatives and their target enzymes. These studies indicate that the trifluoromethyl and nitro groups play crucial roles in enhancing binding affinity through hydrogen bonding and hydrophobic interactions within the active sites of enzymes .

Case Studies

Several case studies have documented the efficacy of compounds derived from or related to 2-Nitro-3-(trifluoromethyl)anisole:

- Study on COX-2 Inhibition : A derivative demonstrated a significant reduction in COX-2 activity in a murine model of inflammation, leading to reduced tumor growth rates.

- PDE4B Inhibition : Another study highlighted a derivative's ability to significantly lower PDE4B activity, which correlated with decreased levels of pro-inflammatory cytokines in vitro.

These findings underscore the potential applicability of 2-Nitro-3-(trifluoromethyl)anisole derivatives in therapeutic contexts targeting cancer and inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 2-nitro-3-(trifluoromethyl)anisole, and how can reaction parameters be optimized?

A practical approach involves sequential functionalization of an anisole precursor. First, introduce the trifluoromethyl group via electrophilic substitution using reagents like CF₃I or CF₃SO₃K under Lewis acid catalysis. Subsequent nitration should be performed at low temperatures (0–5°C) with mixed HNO₃/H₂SO₄ to minimize byproducts. Critical parameters include:

- Temperature control : Nitration is exothermic; overheating may lead to over-nitration or decomposition .

- Directing groups : The methoxy group in anisole directs electrophiles to the ortho and para positions. Strategic blocking (e.g., temporary protecting groups) may enhance regioselectivity for the 3-position .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol can isolate the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 2-nitro-3-(trifluoromethyl)anisole?

- ¹H/¹³C NMR : Confirm substitution patterns. The nitro group deshields adjacent protons, while the trifluoromethyl group causes splitting in ¹⁹F-coupled spectra .

- IR Spectroscopy : Identify key functional groups (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, C-F stretches ~1100–1250 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M]⁺ at m/z 235) and fragmentation patterns .

- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/F ratios .

Advanced Questions

Q. How can regioselectivity challenges be addressed when synthesizing nitro- and trifluoromethyl-substituted anisoles?

Regioselectivity is influenced by electronic and steric factors:

- Electrophilic Nitration : The trifluoromethyl group is electron-withdrawing, directing nitration to the meta position relative to itself. Computational modeling (e.g., DFT) can predict reactive sites .

- Directed Ortho-Metalation : Use lithiation (e.g., LDA) to deprotonate the ortho position of anisole derivatives, followed by quenching with CF₃X or nitro sources .

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to steer substitution .

Q. How should researchers resolve contradictions between computational predictions and experimental data in reaction mechanisms?

Case Study: Diels-Alder reactions involving nitro groups (as in related compounds) show discrepancies in transition-state energies predicted by DFT (B3LYP/6-31G(d)) versus experimental kinetic data .

- Multi-Method Validation : Combine DFT with ab initio methods (e.g., CCSD(T)) for higher accuracy .

- Isotopic Labeling : Track reaction pathways (e.g., ¹⁵N-labeled nitro groups) to confirm intermediates .

- In Situ Spectroscopy : Use FT-IR or Raman to monitor real-time reaction progress and identify unaccounted intermediates .

Q. What safety protocols are essential when handling 2-nitro-3-(trifluoromethyl)anisole?

- Ventilation : Use fume hoods to avoid inhalation of toxic decomposition products (e.g., HF, NOₓ) .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before disposal .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data for nitro-trifluoromethyl anisoles in polar vs. nonpolar solvents?

- Polar Solvents : High solubility in DMSO or DMF due to dipole interactions with NO₂ and CF₃ groups. Contradictions may arise from impurities affecting polarity .

- Nonpolar Solvents : Limited solubility in hexane; discrepancies may stem from crystallinity or polymorphic forms .

- Method : Perform temperature-dependent solubility studies and compare with Hansen solubility parameters .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.